Product packaging for Methyl 2-(benzylamino)acetate(Cat. No.:CAS No. 53386-64-4)

Methyl 2-(benzylamino)acetate

Cat. No.: B3021618
CAS No.: 53386-64-4
M. Wt: 179.22 g/mol
InChI Key: UAWVZBDVSNLPDT-UHFFFAOYSA-N
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Description

Methyl 2-(benzylamino)acetate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B3021618 Methyl 2-(benzylamino)acetate CAS No. 53386-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(benzylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWVZBDVSNLPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80329665
Record name methyl 2-(benzylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17136-35-5
Record name methyl 2-(benzylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational Significance in Contemporary Chemical Synthesis

The primary significance of Methyl 2-(benzylamino)acetate in modern organic synthesis lies in its function as a versatile building block. chembk.comumt.edu.my Its structure incorporates several reactive sites—the ester, the secondary amine, and the alpha-carbon—that can be selectively manipulated to construct more complex molecular architectures. This adaptability has made it an indispensable intermediate in a variety of synthetic pathways.

One of the most common applications of this compound is in the synthesis of N-substituted amino acid derivatives and peptidomimetics. For instance, it serves as a precursor for the creation of various α,α-diaminocarboxylic ester derivatives. mdpi.com The benzyl (B1604629) group acts as a protecting group for the amine, which can be removed under specific conditions, while the ester functionality allows for peptide bond formation or other modifications.

Furthermore, this compound is a key starting material in the synthesis of heterocyclic compounds. Research has demonstrated its use in the creation of pachydermin derivatives, which are a class of tetramic acids. umt.edu.my In a documented synthetic route, this compound is coupled with methyl malonyl chloride in a condensation reaction to yield a crucial diester intermediate, which then undergoes further transformations. umt.edu.my It is also utilized in the synthesis of diverse N-substituted azole-containing amino acids, which are themselves building blocks for cyclopeptides. acs.org

The synthesis of this compound itself can be achieved through several established methods, allowing chemists to choose the most suitable route based on available starting materials and desired scale.

Selected Synthetic Routes for this compound

MethodReagentsConditionsYieldSource(s)
N-Alkylation Glycine (B1666218) methyl ester, Benzyl bromide, K₂CO₃Acetonitrile (B52724), 0°C to room temp., 12h55% umt.edu.my
Reductive Amination Glycine methyl ester, Benzaldehyde (B42025), Acetic acidUltrasound bath (≤30°C), 0.5-1h- rsc.org
Esterification N-benzyl glycine, Methanol (B129727), Catalytic HClReflux77% rsc.org

Interdisciplinary Research Landscape and Trajectories

Classical and Contemporary Approaches to Ester Synthesis

Amination Reactions with Halogenated Acetates

A primary and widely utilized method for synthesizing this compound involves the direct amination of a methyl haloacetate with benzylamine (B48309). This reaction is a classical example of a nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of the haloacetate, displacing the halide.

A common variation of this method employs methyl 2-bromoacetate as the halogenated acetate (B1210297). The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. For instance, the reaction of glycine (B1666218) methyl ester with benzyl (B1604629) bromide in the presence of potassium carbonate in acetonitrile (B52724) has been reported to yield this compound. umt.edu.my In one documented procedure, using glycine methyl ester hydrochloride and benzyl bromide with potassium carbonate in acetonitrile, the desired product was obtained in a 55% yield after purification by column chromatography. umt.edu.my Another approach involves reacting methyl 2-bromoacetate with benzylamine, which can be facilitated by a base like triethylamine (B128534). mdpi.com

The choice of solvent and base is crucial for optimizing the reaction conditions. Solvents such as acetonitrile, dimethylformamide (DMF), and toluene (B28343) are frequently used. umt.edu.mysmolecule.com The use of a catalyst system, such as pyridine (B92270) and xylidene, has also been reported to enhance reaction kinetics, particularly when using benzyl chloride as the alkylating agent.

Table 1: Amination Reactions for this compound Synthesis
Halogenated AcetateAmineBaseSolventCatalystYieldReference
Methyl 2-bromoacetateBenzylaminePotassium CarbonateAcetonitrile-55% umt.edu.my
Methyl 2-bromoacetateBenzylamineTriethylamineAcetonitrile-- mdpi.com
Benzyl chlorideGlycine methyl ester-Toluene/XylenePyridine/Xylidene-

Reductive Amination Strategies in Glycine Ester Formation

Reductive amination presents an alternative and powerful methodology for the synthesis of secondary amines like this compound. d-nb.info This two-step process typically involves the initial formation of an imine from the reaction of an amine with a carbonyl compound, followed by the reduction of the imine to the corresponding amine. d-nb.info

In the context of this compound synthesis, this could involve the reaction of glycine methyl ester with benzaldehyde (B42025) to form an imine, which is then reduced. d-nb.info The reduction step can be achieved using various reducing agents, such as sodium borohydride (B1222165) or sodium cyanoborohydride. scielo.brscielo.br For example, a reductive amination process using benzylammonium acetate and sodium cyanoborohydride in methanol (B129727) has been described for the synthesis of related compounds. scielo.brscielo.br

While direct reports on the reductive amination for this compound are not as prevalent as amination with haloacetates, the strategy is well-established for the synthesis of a wide array of amines and holds potential for this specific target. d-nb.infofrontiersin.orgacs.org The reaction conditions, including the choice of reducing agent and solvent, significantly influence the reaction's efficiency and selectivity. d-nb.info

Table 2: Reductive Amination Approach
Carbonyl CompoundAmineReducing AgentSolventKey IntermediateReference
BenzaldehydeGlycine methyl esterSodium Borohydride/Sodium CyanoborohydrideMethanolImine d-nb.infoscielo.brscielo.br

Esterification Techniques for Carboxylic Acid Precursors

Another fundamental approach is the esterification of the corresponding carboxylic acid precursor, N-benzylglycine. This method is particularly useful when N-benzylglycine is readily available or easily synthesized. The esterification is typically acid-catalyzed, involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst.

A highly efficient, single-step procedure for this transformation has been documented, achieving a remarkable 99% yield. This method involves stirring N-benzylglycine with methanol and a 4M HCl solution in 1,4-dioxane (B91453) at room temperature. The high yield is attributed to the favorable equilibrium shift in the protic solvent, and the resulting product is often pure enough for subsequent reactions without extensive purification.

Table 3: Esterification of N-benzylglycine
Carboxylic AcidAlcoholCatalystSolventYieldReference
N-benzylglycineMethanol4M HCl1,4-Dioxane/Methanol99%

Advanced Synthetic Transformations and Catalysis

Nucleophilic Substitution Facilitated Pathways

Nucleophilic substitution reactions are central to many synthetic routes for this compound. umt.edu.mysmolecule.com As discussed in section 2.1.1, the reaction between an amine and a haloacetate is a classic SN2 reaction. The efficiency of this pathway can be enhanced through the strategic selection of reagents and conditions.

For instance, the use of phase-transfer catalysts can facilitate the reaction between water-soluble and organic-soluble reactants. oup.com While not explicitly detailed for this specific compound, the principle of using catalysts like tetrabutylammonium (B224687) bromide to enhance nucleophilic substitution of organic bromides with amines is a well-established technique. oup.com

Furthermore, the choice of the leaving group on the acetate moiety and the nucleophilicity of the amine are critical factors. Benzylamine is a reasonably good nucleophile, and bromoacetates provide a good leaving group, making this a generally effective strategy. umt.edu.my

Multi-Component Reaction Integration in Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. mdpi.comresearchgate.netacs.org While a specific, established MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied.

For example, a Mannich-type reaction, a well-known MCR, involves the aminoalkylation of an acidic proton-containing compound with an aldehyde and an amine. mdpi.com A hypothetical MCR for this compound could involve a reaction between benzaldehyde, an amine source, and a two-carbon component that can be converted to the methyl ester.

More complex MCRs, such as the Ugi or Petasis reactions, are powerful tools for generating libraries of amino acid derivatives and related structures. researchgate.netacs.org Although direct application to this specific, relatively simple molecule might be overly complex, these reactions highlight the potential of MCRs in the broader field of amino ester synthesis. For instance, a Petasis reaction involves the coupling of a boronic acid, an amine, and a carbonyl derivative. acs.org

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and purity. The strategic selection of solvents and catalysts is paramount, as these factors significantly influence reaction rates, equilibrium, and the potential for side-product formation. Two primary synthetic routes are commonly considered: the nucleophilic substitution of a glycine ester with a benzyl halide and the reductive amination of a glyoxylate (B1226380) derivative with benzylamine.

Solvent Polarity Effects on Reaction Efficiency

The choice of solvent is a critical parameter in the synthesis of this compound, profoundly impacting the reaction's efficiency. The solvent's polarity, in particular, can dictate the rate of reaction by influencing the solvation of reactants and the stabilization of transition states.

In nucleophilic substitution reactions, such as the N-alkylation of glycine methyl ester with benzyl bromide, polar aprotic solvents are often favored. Solvents like acetonitrile and dimethylformamide (DMF) are effective at solvating the intermediate species without significantly hindering the nucleophilicity of the amine. smolecule.com This leads to enhanced reaction rates and higher yields. In contrast, non-polar solvents may result in lower yields or fail to facilitate the reaction altogether. researchgate.net Protic solvents, while capable of dissolving the reactants, can form hydrogen bonds with the amine, potentially reducing its reactivity. researchgate.net The dielectric constant of a solvent serves as a useful indicator of its polarity and its likely impact on reaction efficiency.

For reductive amination pathways, the solvent must be compatible with the chosen reducing agent. Methanol is a common choice for reactions employing sodium borohydride, as it effectively dissolves the reactants and the reducing agent. arkat-usa.org

Table 1: Illustrative Effect of Solvent on the N-Benzylation of Glycine Methyl Ester

SolventDielectric Constant (20°C)Typical Reaction ConditionsGeneral Yield Range (%)
Acetonitrile37.5K₂CO₃, reflux80-90
Dimethylformamide (DMF)36.7K₂CO₃, room temp85-95 smolecule.com
Toluene2.4Phase-Transfer Catalyst, base70-85 crdeepjournal.org
Dichloromethane9.1Base, room temp75-85
Methanol32.7Reductive Amination (NaBH₄)80-90 arkat-usa.org

Note: Data is compiled for illustrative purposes from various synthetic methodologies. Actual yields are dependent on specific reagents, temperature, and reaction time.

Catalyst Selection for Enhanced Conversions

Catalysts play a crucial role in improving the conversion rates and selectivity of this compound synthesis. The type of catalyst employed is highly dependent on the chosen synthetic route.

In nucleophilic substitution reactions, a base is essential to neutralize the acid byproduct (e.g., HBr or HCl). While acting as a reagent, the choice of base significantly affects the outcome. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used, particularly in polar aprotic solvents like acetonitrile. Organic bases such as triethylamine can also be employed. For reactions occurring in biphasic systems (e.g., toluene and water), a phase-transfer catalyst (PTC) is instrumental. crdeepjournal.orgorganic-chemistry.org Quaternary ammonium (B1175870) salts, like tetrabutylammonium bromide, facilitate the transfer of the amine or other reactants between the aqueous and organic phases, thereby accelerating the reaction. organic-chemistry.orgacsgcipr.org This approach allows for the use of simple inorganic bases in non-polar organic solvents. acsgcipr.org

For reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, the choice of that agent is key. researchgate.net Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and selective reducing agent often preferred for this transformation, minimizing side reactions. Other common reducing agents include sodium borohydride (NaBH₄), sometimes in the presence of an acid like acetic acid to facilitate the reduction of the intermediate imine. arkat-usa.orgacs.org More advanced catalytic systems, including those based on transition metals like palladium or cobalt, have also been developed for N-alkylation reactions using alcohols as the alkylating agent, proceeding through a "hydrogen borrowing" mechanism. rsc.orgorganic-chemistry.org

Table 2: Comparison of Catalytic Systems for this compound Synthesis

Catalyst/Base SystemSynthetic RouteFunctionTypical Yield Range (%)
Potassium Carbonate (K₂CO₃)Nucleophilic SubstitutionBase (HCl/HBr scavenger)80-95
Sodium Triacetoxyborohydride (STAB)Reductive AminationReducing Agent85-95
Tetrabutylammonium BromideNucleophilic Substitution (PTC)Phase-Transfer Catalyst80-92 crdeepjournal.org
Sodium Borohydride (NaBH₄) / Acetic AcidReductive AminationReducing Agent / Activator75-90 arkat-usa.org
Pd-based CatalystN-alkylation with Benzyl AlcoholHydrogen-Transfer Catalyst85-95 rsc.org

Note: Data is compiled for illustrative purposes from various synthetic methodologies. Actual yields are dependent on specific substrates, solvents, temperature, and reaction time.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Benzylamino Acetate

Oxidative Transformations and Corresponding Product Analysis

The oxidation of Methyl 2-(benzylamino)acetate can proceed at several sites, primarily the nitrogen atom, the benzylic carbon, or through oxidative cleavage of the carbon-nitrogen bond. The specific products obtained are highly dependent on the reagents and reaction conditions employed.

Oxidation of the nitrogen atom in the related compound N-benzylglycine with reagents such as hydrogen peroxide or peracids can lead to the formation of the corresponding N-oxide. A significant oxidative pathway for N-benzylamines involves the cleavage of the N-benzyl bond. This N-debenzylation can be achieved efficiently using a system of potassium tert-butoxide (KOtBu) and oxygen in dimethyl sulfoxide (B87167) (DMSO). researchgate.net The proposed mechanism involves the formation of a benzylic anion, which then reacts with oxygen. The resulting peroxy anion intermediate breaks down to yield benzaldehyde (B42025) and the deprotected amine, in this case, methyl 2-aminoacetate. researchgate.net This method is notably selective for N-benzyl groups and does not typically cleave O-benzyl ethers under the same conditions. researchgate.net

Other advanced oxidative methods include the use of single-atom catalysts or electrochemistry for the cleavage of the C–N bond, generally yielding carbonyl compounds. researchgate.netmdpi.com Furthermore, the benzylic C-H bond is susceptible to oxidation. For instance, related N-benzylamino compounds can be oxidized to the corresponding amides or carboxylic acids using strong oxidizing agents like potassium permanganate.

Reagent/SystemReactive SiteMajor Product(s)Reference
KOtBu / O₂ / DMSON-Benzyl C-N BondBenzaldehyde, Methyl 2-aminoacetate researchgate.net
Hydrogen Peroxide / PeracidsNitrogen AtomMethyl 2-(benzyl(oxido)amino)acetate (N-oxide)
Potassium Permanganate (KMnO₄)Benzylic C-HMethyl 2-(benzamido)acetate
Laccase/TEMPON-Benzyl C-N BondSelective N-debenzylation rsc.org

Reductive Conversions of Ester and Amine Functionalities

This compound possesses two primary functionalities susceptible to reduction: the methyl ester and the benzylamino group. The choice of reducing agent dictates which group is transformed.

The ester group can be readily reduced to a primary alcohol using a strong hydride-transfer reagent like lithium aluminum hydride (LiAlH₄). acs.orggoogle.com This reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to yield the corresponding primary alcohol, 2-(benzylamino)ethanol, after an aqueous workup. science.govorganic-chemistry.org Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters under standard conditions. ox.ac.uk

Alternatively, the benzyl (B1604629) group can be removed via catalytic hydrogenolysis. This N-debenzylation is typically accomplished using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. drugfuture.com This reaction cleaves the carbon-nitrogen bond of the benzyl group, yielding methyl 2-aminoacetate and toluene (B28343). This method is particularly useful when the ester functionality needs to be preserved. Dichloromethane has been shown to be a useful, non-flammable solvent for such hydrogenations under mild conditions. nih.govresearchgate.net

Reagent/SystemReactive SiteMajor ProductReference
Lithium Aluminum Hydride (LiAlH₄)Ester Carbonyl2-(benzylamino)ethanol acs.org
Hydrogen (H₂) / Palladium on Carbon (Pd/C)N-Benzyl C-N BondMethyl 2-aminoacetate, Toluene drugfuture.com
Sodium Borohydride (NaBH₄)Ester CarbonylNo reaction (under standard conditions) ox.ac.uk

Derivatization via Nucleophilic Substitution Reactions

The nucleophilic character of the secondary amine and the electrophilic nature of the ester carbonyl in this compound allow for a variety of derivatization reactions.

The secondary amine can act as a nucleophile in both acylation and alkylation reactions. For example, it can be N-acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative, such as Methyl 2-(N-benzylacetamido)acetate. nih.gov Similarly, N-alkylation can be achieved by treating it with an alkyl halide. cymitquimica.com One documented example involves the reaction of N-benzylglycine ethyl ester with methyl 2-bromomethylbenzoate, leading to a Dieckmann cyclization precursor. researchgate.net

The ester group can undergo nucleophilic acyl substitution, most commonly through hydrolysis. Under either acidic or basic conditions, the methyl ester is cleaved to produce the corresponding carboxylic acid, N-benzylglycine. researchgate.netchemimpex.com

A more complex transformation involving derivatives of this compound is the aza- acs.orgresearchgate.net-Wittig rearrangement. Treatment of N-aryl, N-benzyl glycine (B1666218) methyl ester derivatives with reagents like dibutylboron triflate (Bu₂BOTf) and a hindered base such as diisopropylethylamine (iPr₂NEt) can effect a rearrangement to provide N-aryl phenylalanine methyl esters in good yields and with moderate to good diastereoselectivity. umich.edud-nb.info This reaction represents a powerful method for carbon-carbon bond formation and the synthesis of unnatural amino acid derivatives. umich.edu

Reaction TypeReagent(s)Product TypeReference
N-AcylationAcyl chloride / BaseN-Acyl-N-benzylglycine methyl ester nih.gov
N-AlkylationAlkyl halide / BaseN-Alkyl-N-benzylglycine methyl ester cymitquimica.com
Ester HydrolysisH₃O⁺ or NaOH / H₂ON-benzylglycine researchgate.net
Aza- acs.orgresearchgate.net-Wittig RearrangementBu₂BOTf / iPr₂NEt (on N-aryl derivative)N-Aryl Phenylalanine methyl ester umich.edud-nb.info

Stereoselective Reactions and Chiral Induction Capabilities

The structural framework of this compound makes it and its derivatives valuable substrates and precursors in the field of asymmetric synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule.

N-benzylglycine and its esters are recognized as important chiral building blocks for constructing more complex, optically active molecules. researchgate.netresearchgate.net They are frequently employed in the synthesis of non-proteinogenic amino acids, which are key components in peptidomimetics designed to have enhanced stability or novel biological activity. nih.gov

In diastereoselective reactions, N-benzylglycine esters can be used to synthesize complex heterocyclic structures. For instance, in three-component domino reactions, N-benzylglycine ethyl ester reacts with aldehydes and maleimides to produce pyrazolylpyrrolizidine and pyrazolylpyrrolidine derivatives with a high degree of stereocontrol, where the final stereochemistry is influenced by the glycine ester fragment. nih.gov The benzyl group itself can be crucial for inducing stereoselectivity in certain reactions before being removed at a later stage.

Enzymatic methods offer a powerful strategy for obtaining enantiomerically pure compounds. Lipase-catalyzed kinetic resolution is a common technique used for resolving racemic esters. mdpi.com Enzymes like Candida antarctica lipase (B570770) B (CALB) can selectively hydrolyze or transesterify one enantiomer of a racemic ester, leaving the other enantiomer unreacted. mdpi.comnih.gov While specific studies on the lipase-catalyzed resolution of this compound are not prevalent, this method is widely applied to structurally similar amino acid esters, suggesting its potential applicability. chemimpex.commdpi.com

Modern biocatalytic approaches provide direct routes to chiral N-substituted amino esters. Imine reductases (IREDs) have been successfully employed in the asymmetric reductive amination of α-ketoesters with various amines. This one-pot reaction can produce either the (R)- or (S)-enantiomer of the N-substituted α-amino ester with high conversion and excellent enantioselectivity by selecting the appropriate enzyme variant. This biocatalytic strategy represents a highly efficient and scalable method for accessing chiral molecules structurally related to this compound.

Applications and Utility in Advanced Organic Synthesis

Precursor in the Synthesis of Glycine (B1666218) Derivatives

Methyl 2-(benzylamino)acetate is fundamentally a protected form of glycine methyl ester. The benzyl (B1604629) group serves as a readily cleavable protecting group for the nitrogen atom, allowing for selective reactions at other parts of the molecule. This strategic protection is crucial for the synthesis of various glycine derivatives.

One of the primary transformations is the deprotection of the benzyl group to yield glycine methyl ester or glycine itself upon subsequent hydrolysis. This is often achieved through catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst. rhhz.net This process is highly efficient and provides the free amino acid derivative, which can then be used in further synthetic steps, such as peptide coupling.

Furthermore, the secondary amine in this compound can be acylated or alkylated before the removal of the benzyl group. For instance, it can be reacted with acyl chlorides, such as methyl malonyl chloride, to form diester intermediates. umt.edu.myumt.edu.my These intermediates are precursors to more complex molecules, including derivatives of tetramic acid. umt.edu.my The N-benzyl group can also direct certain reactions, influencing the stereochemical outcome of transformations at the α-carbon.

The compound also serves as a starting material for α,α-diaminocarboxylic ester derivatives. For example, reaction with benzoyl chloride can lead to the formation of methyl 2-benzamido-2-(benzylamino)acetate, a compound with two different nitrogen substituents on the α-carbon. semanticscholar.org

Building Block for Peptidomimetics and Bioactive Molecules

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. This compound and its analogs are valuable building blocks in this field. evitachem.comsmolecule.com The N-benzylglycine core structure can be incorporated into larger molecules to replicate a peptide backbone. smolecule.com

The synthesis of suvorexant, an orexin (B13118510) receptor antagonist, provides a clear example of its utility. In this synthesis, this compound is condensed with a chiral amino acid derivative to construct a key intermediate. rhhz.net This highlights the compound's role in creating complex, biologically active molecules.

Moreover, the compound is used to synthesize analogs of bioactive natural products. For example, it has been employed in the synthesis of derivatives related to pachydermin, a tetramic acid natural product. umt.edu.myumt.edu.my The synthesis begins with the benzylation of glycine methyl ester to form this compound, which is then elaborated through a series of reactions including condensation and cyclization. umt.edu.myumt.edu.my Its utility also extends to the synthesis of 3-indolylglycine derivatives, which are being investigated as potential natural-like herbicides. scielo.br

Bioactive Molecule/ScaffoldSynthetic Application of this compoundReference
Suvorexant (Orexin Receptor Antagonist)Condensed with (R)-3-((tert-butoxycarbonyl)amino)butanoic acid to form a key amide intermediate. rhhz.net
Pachydermin AnalogsUsed as the starting N-benzylated glycine ester for coupling with methyl malonyl chloride. umt.edu.myumt.edu.my
PeptidomimeticsThe N-benzylamino group facilitates incorporation into peptidomimetic scaffolds. evitachem.com
3-Indolylglycine DerivativesReacted with various indoles to produce potential herbicides. scielo.br

Intermediate in the Formation of Heterocyclic Scaffolds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals and agrochemicals. This compound is a key intermediate for constructing a variety of these important scaffolds.

One notable application is in 1,3-dipolar cycloaddition reactions. The reaction of this compound with aldehydes generates an azomethine ylide in situ. This dipole can then react with dipolarophiles, such as N-substituted maleimides, in a multicomponent reaction to form complex, fused heterocyclic systems like pyrazolylpyrrolizines and pyrazolylpyrrolidines. nih.gov This strategy allows for the rapid construction of molecular complexity from simple starting materials.

The compound is also a precursor for lactams, which are cyclic amides and core structures in many antibiotics. For example, it is used to synthesize N-benzyl-3-(1-hydroxyethyl)azetidin-2-one, a β-lactam intermediate. orgsyn.org The synthesis involves the reaction of this compound with other reagents to build the four-membered ring structure.

Furthermore, its derivatives can undergo cyclization to form other heterocycles like 1,3-oxazolidin-2-ones, which are valuable chiral auxiliaries and pharmacophores. nih.gov For instance, 2-(benzylamino)-4-methylpentan-1-ol, derived conceptually from the reduction of a corresponding ester, can be cyclized using dimethyl carbonate. nih.gov The N-benzyl group can also participate in or direct intramolecular cyclization reactions to form quinoline-type structures. acs.org

Heterocyclic ScaffoldSynthetic Route Involving this compound or its DerivativesReference
PyrazolylpyrrolizinesForms an azomethine ylide for a three-component double cycloaddition reaction. nih.gov
Azetidin-2-ones (β-Lactams)Serves as a precursor for N-benzyl-3-(1-hydroxyethyl)azetidin-2-one. orgsyn.org
1,3-Oxazolidin-2-onesDerivatives (amino alcohols) undergo cyclization. nih.gov
Oxazino[5,6-c]quinolin-5-onesN-benzylamino phenyl derivatives undergo palladium-catalyzed cyclization. acs.org

Role in the Synthesis of Chiral Pharmaceutical Intermediates

The synthesis of single-enantiomer drugs is a critical aspect of modern pharmaceutical development, as different enantiomers can have vastly different biological activities. This compound plays a significant role in asymmetric synthesis to produce chiral intermediates. nih.govresearchgate.net

A common strategy involves converting the N-benzylglycine methyl ester into an imine, which can then be alkylated asymmetrically. The use of a chiral auxiliary, such as one derived from (1R,2S)-ephedrine, can control the stereochemistry of the alkylation, leading to the formation of non-racemic α-amino acids after deprotection.

Another powerful method is the aza-Wittig rearrangement. N-benzyl glycine methyl ester derivatives can undergo Current time information in Bangalore, IN.researchgate.net-aza-Wittig rearrangements to produce N-aryl phenylalanine derivatives with good yields. researchgate.net This reaction reconfigures the carbon skeleton to create a new, valuable amino acid structure. Tandem Wittig rearrangement/aldol reactions have also been developed, creating two C-C bonds and two stereocenters with high stereocontrol. acs.org

The synthesis of the orexin receptor antagonist suvorexant again serves as an excellent example. The process utilizes a chiral diazepane intermediate, the synthesis of which begins with the coupling of this compound with a chiral building block, (R)-3-((tert-butoxycarbonyl)amino)butanoic acid. rhhz.net This step effectively incorporates the glycine moiety into a larger chiral molecule destined to become a pharmaceutical agent.

Chiral Intermediate/ProductAsymmetric MethodRole of this compoundReference
N-Aryl Phenylalanine DerivativesAza- Current time information in Bangalore, IN.researchgate.net-Wittig RearrangementStarting material for the rearrangement. researchgate.net
α-Alkyl-α,β-dihydroxy EstersTandem Wittig Rearrangement/Aldol ReactionThe corresponding glycolate (B3277807) ester is used in the reaction. acs.org
(R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dioneCoupling with Chiral Building BlockActs as the glycine component in the initial coupling reaction. rhhz.net
Chiral α-Amino AcidsAsymmetric AlkylationForms an imine that is alkylated using a chiral auxiliary. usm.edu

Incorporation into Functional Polymeric Structures

The field of materials science increasingly relies on the development of functional polymers with tailored properties. This compound and its derivatives can be incorporated into polymer backbones to impart specific functionalities. smolecule.com

One area of application is in the synthesis of peptoids, which are N-substituted glycine oligomers. researchgate.net Peptoids are a class of peptidomimetics that have gained attention for their enhanced proteolytic stability and conformational flexibility. The synthesis of peptoids can involve the use of N-substituted glycine monomers, for which this compound can serve as a fundamental precursor. These peptoid structures can be designed to act as metal chelators or biomimetic catalysts. researchgate.net

Although direct polymerization of this compound is not commonly reported, its functional groups are relevant to post-polymerization modification strategies. Polymers containing activated ester groups can be reacted with amines to create a library of functional polymers. nih.gov The amino group of this compound (after deprotection) or related N-substituted glycine derivatives could be attached to such polymer backbones. This approach allows for the introduction of specific side chains, potentially influencing properties like responsiveness to pH or the ability to bind to other molecules. smolecule.com

While the direct incorporation into the main chain of large-scale commercial polymers is less common, its role in creating specialized, functional oligomers and polymers for biomedical and catalytic applications is an emerging area of interest. researchgate.netmdpi.com

Medicinal Chemistry and Biological Activity of Methyl 2 Benzylamino Acetate and Its Derivatives

Pharmacological Activity Profiling

Antimicrobial Efficacy Against Pathogenic Strains

Derivatives of Methyl 2-(benzylamino)acetate have demonstrated notable antimicrobial properties against a variety of pathogenic bacteria and fungi. Studies have shown that these compounds can exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus mycoides, as well as antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. For instance, the hydrochloride salt of this compound has shown excellent activity against Staphylococcus aureus and Bacillus mycoides with an MIC of 0.0048 mg/mL, and good activity against Escherichia coli with an MIC of 0.0195 mg/mL. Its activity against Candida albicans was moderate, with an MIC of 0.039 mg/mL.

The structural features of these derivatives, such as modifications to the benzyl (B1604629) group, can influence their antimicrobial efficacy, suggesting a clear structure-activity relationship. For example, certain N-benzyl carbamoyl (B1232498) and 2-benzyl amino substituted benzoxazine (B1645224) derivatives have shown promising in vitro antibacterial and antifungal activity. nih.gov Specifically, some 4-(substituted-benzylamino)-2-hydroxy benzoic acids and N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides have demonstrated significant activity against Mycobacterium chlorophenolicum and Bacillus subtilis, respectively. nih.gov The mechanism of antimicrobial action is thought to involve the disruption of bacterial cell wall synthesis and interference with membrane integrity.

Table 1: Antimicrobial Activity of this compound Hydrochloride

Pathogen MIC (mg/mL) Activity Level
Escherichia coli 0.0195 Good
Staphylococcus aureus 0.0048 Excellent
Candida albicans 0.039 Moderate
Bacillus mycoides 0.0048 Excellent

Data from a study on the antimicrobial properties of this compound hydrochloride.

Antiepileptic Activity in Preclinical Models

Derivatives of N-benzylglycine, the parent structure of this compound, have been investigated for their potential as anticonvulsant agents. nih.gov Glycine (B1666218) itself has weak anticonvulsant properties, but certain N-acylated derivatives have shown enhanced activity. nih.gov For example, N-(benzyloxycarbonyl)glycine has demonstrated superior seizure antagonism compared to glycine and is active in the maximal electroshock (MES) test, a preclinical model for screening antiepileptic drugs. nih.gov

Further derivatization into esters and amides has yielded compounds with even greater potency. nih.gov Notably, N-(benzyloxycarbonyl)glycine benzylamide was identified as a highly potent anticonvulsant, with an efficacy in the MES test comparable to the established drug phenytoin. nih.gov This compound also showed effectiveness in suppressing tonic seizures induced by chemical convulsants like strychnine, 3-mercaptopropionic acid, and pentylenetetrazole. nih.gov Structure-activity relationship studies have highlighted the importance of features like the imide moiety and a benzene (B151609) ring for anticonvulsant activity in related 2,6-diketopiperazine scaffolds derived from N-benzylglycine. mdpi.com

Table 2: Anticonvulsant Activity of selected N-(benzyloxycarbonyl)glycine Derivatives

Compound Preclinical Model Outcome
N-(benzyloxycarbonyl)glycine Maximal Electroshock (MES) test Active
N-(benzyloxycarbonyl)glycine benzylamide Maximal Electroshock (MES) test ED₅₀ of 4.8 mg/kg (30 min) and 11.6 mg/kg (3 h) after i.p. administration
N-(benzyloxycarbonyl)glycine benzylamide Strychnine, 3-mercaptopropionic acid, and pentylenetetrazole tests Effectively suppressed tonic seizures

Data from a study evaluating N-(benzyloxycarbonyl)glycine derivatives as anticonvulsants. nih.gov

Evaluation of Antioxidant Properties

The antioxidant potential of this compound derivatives has also been a subject of study. These compounds have shown the ability to reduce oxidative stress in cellular models. The antioxidant activity is often evaluated by measuring the scavenging of free radicals, such as the nitric oxide radical and the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. sphinxsai.com

For instance, a series of N-acylvanillamide derivatives, structurally related to N-benzylglycine, were tested for their antioxidant properties. sphinxsai.com In these studies, compounds with electron-donating groups, such as hydroxyl and methoxy (B1213986) groups on the benzyl ring, exhibited significant free radical scavenging activity. sphinxsai.com The presence of a methoxy group ortho to a hydroxyl group was found to enhance the antioxidant capacity. sphinxsai.com This suggests that the substitution pattern on the aromatic ring of this compound and its derivatives can be tailored to optimize their antioxidant effects.

Molecular Mechanisms of Biological Action

Enzyme Inhibition and Ligand-Protein Interactions

The biological activities of this compound and its derivatives are often attributed to their ability to interact with and inhibit specific enzymes. The benzylamino group can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes, while the phenyl group can engage in hydrophobic interactions, thereby enhancing binding affinity.

Computational studies, such as molecular docking, have been employed to understand these ligand-protein interactions at a molecular level. These studies have shown that derivatives of this compound can effectively bind to key enzymes involved in various cellular processes. For example, some derivatives have been investigated as inhibitors of enzymes involved in cancer cell metabolism. The ability to act as a substrate or an inhibitor for certain enzymes makes these compounds valuable tools in biochemical research for studying enzyme kinetics and mechanisms. evitachem.com

Modulation of Cellular Pathways and Receptor Binding

Beyond direct enzyme inhibition, derivatives of this compound can exert their biological effects by modulating cellular signaling pathways and binding to specific receptors. The interaction with various receptors can influence a range of physiological processes.

Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives has revealed critical insights into the molecular features governing their biological activities. Modifications at various positions of the core structure, including the benzyl ring, the amino group, and the ester moiety, have been shown to significantly influence the potency and selectivity of these compounds across different biological targets.

Research into the anticonvulsant properties of related N-benzylamide derivatives has demonstrated the importance of electronic effects on the benzyl ring. Studies on (R)-N'-benzyl 2-amino-3-methylbutanamide (B3250160) and its analogs have shown that electron-withdrawing groups on the benzyl ring are crucial for maintaining anticonvulsant activity, whereas electron-donating groups lead to a loss of potency. science.gov For instance, the introduction of a 3-fluorophenoxymethyl group, a rationally designed modification, resulted in improved anticonvulsant activity. science.gov

In the context of antibacterial activity, SAR studies on n-benzyl ethylenediamine (B42938) derivatives have highlighted the impact of substituents on the dimethoxy benzyl ring. The introduction of a benzyloxy or phenyl ethanone (B97240) group at the 4-position of this ring generally leads to an increase in antibacterial efficacy. science.gov Specifically, a benzyloxy derivative was identified as a potent antibacterial agent against both Staphylococcus aureus and Escherichia coli. science.gov

Furthermore, investigations into ozonide derivatives incorporating N-benzylglycine substituents have shown high antischistosomal efficacy. nih.gov The SAR in this series indicated that para-substituted N-benzylglycine moieties were particularly effective. nih.gov While the addition of polar functional groups to other parts of the molecule could enhance solubility and metabolic stability, it often resulted in decreased antischistosomal activity, underscoring the sensitive balance between physicochemical properties and biological function. nih.gov

The following table summarizes key SAR findings for derivatives related to this compound:

Compound Series Modification Impact on Biological Activity Reference
(R)-N'-benzyl 2-amino-3-methylbutanamide analogsElectron-withdrawing groups on benzyl ringRetained anticonvulsant activity science.gov
(R)-N'-benzyl 2-amino-3-methylbutanamide analogsElectron-donating groups on benzyl ringLoss of anticonvulsant activity science.gov
n-benzyl ethylenediamine derivativesBenzyloxy or phenyl ethanone at 4-position of dimethoxy benzyl ringIncreased antibacterial activity science.gov
Ozonide derivativesPara-substituted N-benzylglycineHigh antischistosomal efficacy nih.gov
Vitamin K derivativesAddition of a benzyl group to the 2' amineAbolished in vitro neurotoxicity while maintaining neuroprotective potency nih.gov

Design and Development of Multi-Target-Directed Ligands (MTDLs)

The multifactorial nature of complex pathologies like cancer and neurodegenerative diseases has spurred the development of multi-target-directed ligands (MTDLs). nih.govmdpi.comnih.gov This therapeutic approach aims to design single molecules capable of interacting with multiple biological targets simultaneously, potentially offering enhanced efficacy and a better side-effect profile compared to single-target agents or combination therapies. nih.govnih.gov The scaffold of this compound and its parent structure, N-benzylglycine, has served as a valuable starting point for the design of such MTDLs. mdpi.com

In the field of Alzheimer's disease (AD) research, the MTDL strategy is particularly prominent. mdpi.comresearchgate.net Derivatives of 2-(benzylamino)-2-hydroxyalkyl)isoindoline-1,3-dione have been designed as multifunctional agents targeting key components of AD pathology. mdpi.comresearchgate.net By modifying cholinesterase inhibitors to include a benzylamino-2-hydroxyalkyl moiety, researchers have developed compounds that inhibit not only acetylcholinesterase (AChE), a symptomatic target, but also β-secretase (BACE-1) and the aggregation of β-amyloid (Aβ), which are disease-modifying targets. mdpi.comresearchgate.net The inclusion of a hydroxyl group in the alkyl chain is a common feature in BACE-1 inhibitors, and its incorporation into the benzylamine-containing scaffold exemplifies the rational design of these MTDLs. mdpi.com

One promising compound from this series, 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione, demonstrated balanced inhibitory activity against eel acetylcholinesterase (eeAChE), human BACE-1 (hBACE-1), and Aβ aggregation. mdpi.comresearchgate.net Molecular modeling studies supported these findings, revealing potential interactions of this compound with the active sites of both AChE and BACE-1. mdpi.com

Another approach has involved the creation of hybrids of tacrine (B349632), a known AChE inhibitor, with functionalized components. While not directly derived from this compound, these studies on MTDLs for AD often utilize benzyl-containing linkers and highlight the utility of the benzylamino motif in targeting relevant enzymes. For instance, some tacrine heterodimers have shown exceptionally high activity towards butyrylcholinesterase (BChE), an enzyme that plays a significant role in the later stages of AD. nih.govacs.org

The versatility of the N-benzylglycine backbone is further demonstrated in the synthesis of peptide-peptoid hybrids. These molecules are designed to mimic the biological activity of peptides but with improved stability. The N-benzylglycine unit can be incorporated to modulate the conformational properties and receptor binding affinity of the resulting hybrid.

Therapeutic Potential in Disease Models

Research into Anticancer Applications

Derivatives of N-benzylglycine, the parent acid of this compound, have been investigated for their potential as anticancer agents. Research has shown that certain derivatives exhibit significant cytotoxic activity against various human cancer cell lines.

In one study, dispiroandrographolide derivatives were synthesized using N-benzylglycine, isatin/acenaphthoquinone, and andrographolide (B1667393). researchgate.netresearchgate.net The cytotoxic effects of these synthesized molecules were evaluated against the MCF-7 breast cancer cell line. researchgate.net Several of these N-benzylglycine-containing derivatives were found to be potent cytotoxic agents, with IC50 values in the low micromolar range. researchgate.net The mechanism of action was determined to involve the induction of apoptosis, as evidenced by increased Annexin-V labeling, decreased mitochondrial membrane polarization, and increased production of reactive oxygen species. researchgate.net Furthermore, these compounds were observed to block the cell cycle at the S phase. researchgate.net

Another study focused on novel benzothiazole-2-thiol derivatives, where one compound, N-(2-(2-(benzylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-3-chloropropanamide, was synthesized. science.gov While the broader series showed potent antitumor activities, this specific benzylamino derivative was part of a library designed to explore a wide range of chemical space. Derivatives in this series with a pyridin-2-amine linked to the benzothiazole-2-thiol scaffold showed potent, broad-spectrum anticancer activities, with some compounds exhibiting IC50 values in the nanomolar range against cell lines such as A431, SKRB-3, SW620, A549, and HepG2. science.gov

The following table presents a selection of cytotoxicity data for N-benzylglycine derivatives and related compounds against various cancer cell lines.

Compound/Derivative Type Cell Line Activity (IC50 in µM) Reference
Dispirooxindolo/acenaphthoquino andrographolide derivative with N-benzyl glycineMCF-7 (Breast)~10.9 - 13.7 researchgate.netacs.org
Acenaphthoquinone ring-containing dispiro derivative with N-benzyl glycineMCF-7 (Breast)~8.9 researchgate.netacs.org
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMDA-MB-435 (Melanoma)Growth Percent = -31.02% acs.org
Pyrazole-indole hybrid 7aHepG2 (Liver)6.1 acs.org
Pyrazole-indole hybrid 7bHepG2 (Liver)7.9 acs.org

It is important to note that while some studies use the core this compound structure, much of the anticancer research has focused on more complex derivatives where the N-benzylglycine moiety is a key building block. researchgate.netacs.org

Investigations in Neurodegenerative Disorders (e.g., Alzheimer's Disease)

The scaffold of this compound has been a focal point in the design of therapeutic agents for neurodegenerative disorders, most notably Alzheimer's disease (AD). mdpi.comresearchgate.netresearchgate.net The rationale behind this focus lies in the ability of its derivatives to interact with multiple targets implicated in the complex pathophysiology of AD. mdpi.comnih.govresearchgate.net

A significant body of research has centered on developing MTDLs that can simultaneously address both the symptomatic and disease-modifying aspects of AD. mdpi.comresearchgate.net As mentioned in section 5.3, derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione were designed to inhibit cholinesterases (AChE and BChE), BACE-1, and Aβ aggregation. mdpi.comresearchgate.net In a series of 15 such derivatives, compound 12 (2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione) emerged as a particularly promising candidate. mdpi.comresearchgate.net It displayed inhibitory activity against eel AChE with an IC50 of 3.33 μM and also inhibited human BACE-1 by 43.7% at a concentration of 50 μM. mdpi.comresearchgate.net Furthermore, it was shown to inhibit Aβ aggregation by 24.9% at 10 μM. mdpi.comresearchgate.net

The length of the alkyl linker and substitutions on the benzylamine (B48309) ring were found to be critical for activity. For instance, compounds with shorter linkers (n=1 or 2) were generally weak inhibitors of AChE. mdpi.com The introduction of a hydroxyl group into the alkyl chain, while intended to enhance BACE-1 inhibition, led to a general reduction in cholinesterase inhibitory activity compared to the parent compounds lacking this group. mdpi.com

Neuroprotective effects have also been a key area of investigation. Some studies suggest that N-benzylglycine derivatives may possess neuroprotective properties by inhibiting harmful protein interactions that lead to cellular damage. frontiersin.org In the context of AD, the ability to protect neurons from the toxic insults of Aβ peptides and oxidative stress is a highly desirable therapeutic attribute. For example, resveratrol (B1683913) derivatives containing a benzylamino group have been shown to inhibit Aβ aggregation, exhibit antioxidant activity, and provide neuroprotection against amyloid-induced cell toxicity. acs.org

The table below summarizes the biological activity of selected benzylamino-containing derivatives relevant to Alzheimer's disease.

Compound/Derivative Target Activity Reference
2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione (Compound 12 )eeAChEIC50 = 3.33 μM mdpi.comresearchgate.net
hBACE-143.7% inhibition at 50 μM mdpi.comresearchgate.net
Aβ Aggregation24.9% inhibition at 10 μM mdpi.comresearchgate.net
Donepezil-pyridyl hybrid (MTDL-2)AChE/BuChE/MAOHigh affinity for all four enzymes frontiersin.org
2-((4-(3,5-Dimethoxystyryl)phenylamino)methyl)-4-(dimethylamino)phenolAβ AggregationSignificant inhibition acs.org
AcetylcholinesteraseModerate inhibition acs.org

These findings underscore the therapeutic potential of this compound derivatives in the development of novel treatments for Alzheimer's disease, particularly through the MTDL approach.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be made.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of Methyl 2-(benzylamino)acetate provides distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2–7.4 ppm. umt.edu.my The methyl ester protons are readily identified as a sharp singlet at approximately δ 3.6–3.8 ppm. umt.edu.my

One study reported the following assignments for the compound in a deuterated chloroform (B151607) (CDCl₃) solvent at 400 MHz: The five aromatic protons of the phenyl group resonate as a multiplet between δ 7.23 and 7.35 ppm. umt.edu.my The three protons of the methyl ester (OCH₃) group appear as a singlet at δ 3.74 ppm. umt.edu.my The benzylic protons (CH₂Ph) were reported as two separate doublets at δ 3.82 and δ 3.68, which may suggest they are diastereotopic due to restricted rotation. umt.edu.my The methylene (B1212753) protons of the acetate (B1210297) group (NCH₂CO) were reported as a quartet at δ 3.42, and the amine proton (NH) as a singlet at δ 1.97 ppm. umt.edu.my

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment Source
7.35 - 7.23 Multiplet 5H Aromatic (C₆H₅) umt.edu.my
3.82 Doublet 1H Benzylic (CH₂) umt.edu.my
3.74 Singlet 3H Methyl Ester (OCH₃) umt.edu.my
3.68 Doublet 1H Benzylic (CH₂) umt.edu.my
3.42 Quartet 1H Acetate (CH₂) umt.edu.my
1.97 Singlet 1H Amine (NH) umt.edu.my

Note: Data obtained in CDCl₃ at 400 MHz. The assignment for the acetate CH₂ as a 1H quartet is unusual and may be subject to alternative interpretation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the ester group is expected to be the most downfield signal.

In one research article, the ¹³C NMR spectrum in CDCl₃ at 100 MHz was reported. umt.edu.my The ester carbonyl carbon (C=O) was observed at δ 176.21 ppm. umt.edu.my The quaternary aromatic carbon of the benzyl group appeared at δ 139.68 ppm, with the other aromatic carbons resonating in the δ 127.11–128.44 ppm range. umt.edu.my The carbon of the methyl ester (OCH₃) was assigned to the signal at δ 51.98 ppm, while the benzylic carbon (CH₂Ph) was found at δ 51.81 ppm. umt.edu.my The carbon of the acetate group (CH₂) was assigned to a signal at δ 55.89 ppm. umt.edu.my

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ ppm) Assignment Source
176.21 Ester Carbonyl (C=O) umt.edu.my
139.68 Aromatic Quaternary Carbon umt.edu.my
128.44 - 127.11 Aromatic Carbons umt.edu.my
55.89 Acetate Carbon (CH₂) umt.edu.my
51.98 Methyl Ester Carbon (OCH₃) umt.edu.my
51.81 Benzylic Carbon (CH₂Ph) umt.edu.my

Note: Data obtained in CDCl₃ at 100 MHz.

Two-Dimensional (2D) NMR Experiments for Connectivity

While specific 2D NMR data for this compound is not widely published, experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental for definitive structural confirmation. A COSY spectrum would show correlations between coupled protons, for instance, between the NH proton and the adjacent CH₂ protons. An HSQC spectrum would establish direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the ionized molecule. The nominal molecular weight of this compound is 179.22 g/mol . hmdb.ca In electrospray ionization (ESI), the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 180. The hydrochloride salt of the compound would show an [M+H]⁺ peak at m/z 214.1. umt.edu.my

The fragmentation pattern in mass spectrometry is predictable based on the functional groups present. For benzylamines, a characteristic fragmentation pathway is the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable benzyl cation. This fragment is highly expected in the mass spectrum of this compound. Esters typically fragment via cleavage of the bonds next to the carbonyl group.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Formula
179 [M]⁺˙ [C₁₀H₁₃NO₂]⁺˙
120 [M - COOCH₃]⁺ [C₈H₁₀N]⁺
91 [C₆H₅CH₂]⁺ [C₇H₇]⁺
77 [C₆H₅]⁺ [C₆H₅]⁺

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, ester, and aromatic components.

The key vibrational frequencies can be predicted based on known data for similar functional groups. The N-H stretching vibration of the secondary amine typically appears as a moderate band in the region of 3300-3500 cm⁻¹. The C=O stretching of the ester group gives a strong, sharp absorption band around 1735-1750 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The C-N stretching vibration is typically found in the 1020-1250 cm⁻¹ region.

Table 4: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3350 N-H Stretch Secondary Amine
~3030 C-H Stretch Aromatic
~2950, ~2840 C-H Stretch Aliphatic (CH₂, CH₃)
~1740 C=O Stretch Ester
~1600, ~1495, ~1450 C=C Stretch Aromatic Ring
~1200 C-O Stretch Ester
~1170 C-N Stretch Amine
~740, ~700 C-H Bend (out-of-plane) Monosubstituted Benzene (B151609)

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the benzene ring and the carbonyl group of the ester. The benzene ring undergoes π → π* transitions, which typically result in a strong absorption band around 204 nm and a weaker, structured band (the B-band) around 254 nm. The use of 254 nm as a detection wavelength in HPLC analysis supports the presence of this absorption. umt.edu.my The carbonyl group undergoes a weak, symmetry-forbidden n → π* transition at a longer wavelength, typically in the 270-300 nm region.

Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

Approximate λₘₐₓ (nm) Electronic Transition Chromophore
~254 π → π* (B-band) Benzene Ring
>270 n → π* Carbonyl (Ester)

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating and quantifying the components of a mixture. In the context of this compound, these techniques are crucial for determining its purity and, when applicable, the enantiomeric excess of its chiral derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is a cornerstone for assessing the purity of this compound. researchgate.net

Methodology and Findings:

Reverse-phase HPLC (RP-HPLC) is a commonly utilized mode for the analysis of moderately polar compounds like this compound. researchgate.net In a typical setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For the purity determination of this compound hydrochloride, a C18 column with UV detection at a wavelength of 254 nm is often employed. Purity levels are typically expected to be greater than or equal to 99%. chemimpex.com More detailed methods for similar compounds, such as Glycine (B1666218) Methyl Ester Hydrochloride, specify a mobile phase of acetonitrile (B52724) and water with phosphoric acid as a modifier, and UV detection at 200 nm. sielc.com The use of a gradient elution system, where the composition of the mobile phase is changed over time, can provide a comprehensive separation of the main compound from any impurities. researchgate.net

ParameterConditionSource
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.net
Stationary Phase C18 Column
Mobile Phase Acetonitrile/Water with an acid modifier (e.g., Phosphoric Acid or Formic Acid) sielc.com
Detection UV at 200-254 nm sielc.com
Expected Purity ≥ 99% chemimpex.com

Chiral HPLC and Capillary Electrophoresis for Stereochemical Purity

When this compound is used in the synthesis of chiral molecules, determining the enantiomeric excess (ee) of the resulting products is critical. Chiral HPLC and Capillary Electrophoresis (CE) are the primary techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC utilizes a chiral stationary phase (CSP) to separate enantiomers. These CSPs create a chiral environment where the two enantiomers of a compound can interact differently, leading to different retention times.

Research Findings:

In the synthesis of a chiral diazepane intermediate, which involved a derivative of this compound, a Chiralpak AD column was used for analytical HPLC analysis. rhhz.net The mobile phase consisted of 60% ethanol (B145695) in hexanes with 0.1% diethylamine (B46881) as a modifier, at a flow rate of 1 mL/min. This method successfully indicated an enantiomeric excess of over 99%. rhhz.net Other studies on similar amino acid derivatives have also employed Chiralcel AD-H and OD-H columns with mobile phases typically composed of hexane (B92381) and isopropanol (B130326) mixtures. umich.educore.ac.ukwiley-vch.de The detection is usually carried out using a UV detector. nih.gov

Stationary PhaseMobile PhaseApplicationSource
Chiralpak AD 60% EtOH in hexanes (0.1% diethylamine modifier)Analysis of a chiral intermediate derived from this compound rhhz.net
Chiralcel AD 10% isopropanol/hexanesDetermination of enantiopurity of a methyl ester derivative umich.edu
Chiralcel OD-H Toluene (B28343) and NaOH 50% aqDetermination of enantiomeric excess in phase transfer benzylation core.ac.uk
Chiralcel OJ-H or OD-H Hexane/AcOEtDetermination of enantiomeric excess of fluorinated compounds wiley-vch.de

Capillary Electrophoresis (CE):

Capillary Electrophoresis is another powerful technique for chiral separations, offering high efficiency and requiring only small sample volumes. nih.gov In chiral CE, a chiral selector is added to the background electrolyte. nih.gov Cyclodextrins and their derivatives are commonly used chiral selectors due to their ability to form transient diastereomeric complexes with the enantiomers, leading to different migration times. researchgate.netmdpi.com

While specific applications of capillary electrophoresis for the direct enantiomeric separation of this compound are not extensively documented in the provided search results, the principles of the technique are well-established for amino acid derivatives. mst.edu The separation is influenced by factors such as the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage. mst.edu

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a staple in the computational study of molecular systems. This quantum mechanical modeling method is used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is widely used to predict a variety of molecular properties with a high degree of accuracy.

Optimized Molecular Geometry and Electronic Structure Parameters

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For this purpose, methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) with a suitable basis set such as 6-311++G(d,p) are commonly employed. This process yields precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for a Structurally Related Molecule

Parameter Bond/Angle Calculated Value
Bond Length C-C (aromatic) ~1.39 Å
C-N ~1.45 Å
C=O ~1.21 Å
C-O ~1.35 Å
Bond Angle C-N-C ~115°
O=C-O ~125°
Dihedral Angle C-C-N-C Varies with conformation

Note: Data is illustrative and based on general values for similar functional groups from computational studies on related molecules.

Prediction of Vibrational Wavenumbers and Spectroscopic Data

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.

A detailed vibrational analysis allows for the assignment of specific vibrational modes to the observed spectral bands. For instance, the characteristic stretching frequencies for C=O, C-N, and aromatic C-H bonds can be precisely calculated.

Table 2: Illustrative Predicted Vibrational Wavenumbers for Key Functional Groups

Vibrational Mode Functional Group Calculated Wavenumber (cm⁻¹)
Symmetric Stretch C-H (aromatic) 3050-3100
Asymmetric Stretch C-H (aliphatic) 2950-3000
Stretch C=O (ester) ~1735
Stretch C-N 1180-1250
Stretch C-O 1000-1200

Note: These are typical frequency ranges and illustrative of what would be expected for Methyl 2-(benzylamino)acetate based on DFT studies of similar compounds.

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds in solution. Theoretical calculations of NMR chemical shifts (δ) for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. These calculations provide valuable support for the assignment of experimental NMR signals. The calculated chemical shifts are typically referenced against a standard compound, such as Tetramethylsilane (TMS).

Table 3: Illustrative Calculated ¹³C and ¹H NMR Chemical Shifts

Atom Type Calculated Chemical Shift (ppm)
C=O Carbonyl ~170-175
C (aromatic) Phenyl ring ~125-140
CH₂ (benzyl) Methylene (B1212753) ~50-55
CH₂ (acetate) Methylene ~45-50
O-CH₃ Methyl ~50-55
H (aromatic) Phenyl ring ~7.2-7.5
H (benzyl) Methylene ~3.8-4.2
H (N-H) Amine Varies with solvent
H (acetate) Methylene ~3.4-3.7
H (methyl) Methyl ~3.6-3.9

Note: Values are illustrative, based on typical chemical shifts for the respective functional groups and computational studies on analogous structures.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

The distribution of electron density in the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in chemical reactions.

Table 4: Illustrative Frontier Molecular Orbital Energies

Parameter Energy (eV)
E_HOMO ~ -6.0 to -7.0
E_LUMO ~ -1.0 to -2.0
Energy Gap (ΔE) ~ 4.0 to 5.0

Note: These values are estimations based on DFT calculations for molecules with similar electronic structures.

Elucidation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters quantify the response of a molecule to an external electric field. Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. DFT calculations are a reliable tool for predicting these properties and guiding the design of new NLO materials.

Table 5: Illustrative Calculated Non-Linear Optical Properties

Property Calculated Value
Dipole Moment (μ) Varies with conformation
Mean Polarizability (α) ~150-200 (a.u.)
First Hyperpolarizability (β) Varies significantly with structure

Note: The values are illustrative and highly dependent on the specific molecular structure and computational method.

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate different regions of electrostatic potential. Red regions indicate areas of high electron density and negative potential, which are susceptible to electrophilic attack. Blue regions represent areas of low electron density and positive potential, which are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials.

The MEP map is a valuable tool for predicting the reactive sites of a molecule and understanding intermolecular interactions, such as hydrogen bonding. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the ester group and a positive potential around the amine hydrogen.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions. For this compound, an NBO analysis would provide a detailed picture of the electron density distribution and the stabilizing interactions between filled and empty orbitals.

The key intramolecular interactions expected to be identified by NBO analysis in this compound would involve the delocalization of electron density from lone pairs of the nitrogen and oxygen atoms to antibonding orbitals of adjacent bonds. These hyperconjugative interactions are crucial for the molecule's stability. The second-order perturbation theory analysis within the NBO framework quantifies the energy of these interactions (E(2)).

A hypothetical NBO analysis for this compound might reveal the following significant interactions:

n(N) → σ(C-C)*: Delocalization of the nitrogen lone pair to the antibonding orbital of the adjacent carbon-carbon bond in the benzyl (B1604629) group.

n(O) → σ(C-C)*: Interaction of the lone pairs of the ester oxygen atoms with the antibonding orbitals of neighboring carbon-carbon bonds.

n(N) → σ(C-H)*: Hyperconjugation involving the nitrogen lone pair and C-H bonds of the benzyl group.

Table 1: Hypothetical NBO Analysis Data for Key Intramolecular Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (1) Nσ* (C-C)5.2
LP (1) Oσ* (C-C)2.8
LP (2) Oσ* (C-N)1.5

Note: This data is illustrative and based on typical values for similar organic molecules.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking simulations could be employed to predict its binding mode within the active site of various enzymes or receptors. Given its structural similarity to amino acid esters, potential targets could include proteases, esterases, or receptors that recognize amino acid-like structures. The simulation would generate a series of possible binding poses, ranked by a scoring function. The top-ranked pose would represent the most likely binding orientation, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Docking algorithms provide a score that estimates the binding affinity of the ligand for the receptor. This score is typically expressed in kcal/mol, with more negative values indicating a stronger predicted binding affinity. For this compound, docking against a panel of potential protein targets would yield a range of binding scores, allowing for the prioritization of targets for further investigation. These scores are calculated based on the intermolecular forces between the ligand and the protein's active site residues.

A detailed analysis of the docked pose of this compound would reveal specific interactions with amino acid residues in the enzyme's active site. For example, the ester group could act as a hydrogen bond acceptor, while the N-H group could serve as a hydrogen bond donor. The benzyl group would likely engage in hydrophobic interactions with nonpolar residues. Understanding these interactions is crucial for explaining the molecule's potential biological activity and for designing more potent analogs.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target

ParameterValue
Binding Affinity (kcal/mol)-7.5
Interacting ResiduesTYR 84, PHE 210, LEU 150
Hydrogen BondsN-H...O (TYR 84)
Hydrophobic InteractionsBenzyl ring with PHE 210, LEU 150

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to a specific activity, such as enzyme inhibition or receptor binding.

For a series of derivatives of this compound, a QSAR study could be conducted to identify the key structural features that influence their biological activity. This would involve synthesizing and testing a library of related compounds and then calculating a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build the QSAR model. A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the conformational changes of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

An MD simulation of this compound would reveal its conformational flexibility. The molecule is not rigid and can adopt various shapes due to the rotation around its single bonds. The simulation would show the probability of finding the molecule in different conformations and the transitions between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site. When combined with molecular docking, MD simulations can provide a more accurate picture of the ligand-receptor binding process by accounting for the flexibility of both the ligand and the protein.

Q & A

Q. What are the common synthetic routes for Methyl 2-(benzylamino)acetate, and how do reaction conditions influence yield?

this compound can be synthesized via the aza-Michael reaction , where benzylamine reacts with methyl acrylate. A heterogeneous catalyst like MOF-199 (a copper-based metal-organic framework) has been shown to efficiently drive this reaction for the ethyl ester analog, achieving high crystallinity and yield under solvothermal conditions in DMF . For the methyl ester, similar conditions with methyl acrylate are likely applicable. Reaction parameters such as temperature (room temperature to 60°C), solvent polarity, and catalyst loading (e.g., 5-10 wt% MOF-199) critically affect conversion rates. Post-reaction purification via liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography is recommended to isolate the product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

  • FT-IR : Identifies functional groups (e.g., ester C=O at ~1740 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms molecular structure; the benzyl group protons appear as a singlet at ~7.3 ppm, while the methyl ester group resonates at ~3.6 ppm (¹H) and ~170 ppm (¹³C) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 194.1) .
  • XRD : Useful if crystalline derivatives are synthesized (e.g., copper complexes) .

Q. What are the primary applications of this compound in medicinal chemistry?

This compound serves as a versatile intermediate for:

  • Peptide mimetics : The benzylamino group facilitates incorporation into pseudopeptide backbones for protease inhibition studies .
  • Chiral auxiliaries : The methyl ester group enables stereoselective synthesis of amino acid derivatives, as seen in the preparation of (2S)-configured intermediates .

Advanced Research Questions

Q. How can heterogeneous catalysts like MOF-199 be optimized for stereoselective synthesis of this compound derivatives?

MOF-199’s pore structure and Lewis acid sites (Cu²⁺) can be tuned to control stereochemistry. For example:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance substrate diffusion into MOF pores, improving enantioselectivity.
  • Chiral modifiers : Grafting chiral ligands (e.g., L-proline) onto MOF surfaces may induce asymmetric induction .
  • Kinetic studies : Monitor reaction progress via HPLC to identify optimal reaction times and minimize racemization .

Q. What are the challenges in analyzing byproducts during the synthesis of this compound, and how can they be mitigated?

Common byproducts include:

  • Di-adducts : Formed via over-alkylation; suppress by controlling stoichiometry (1:1 benzylamine:methyl acrylate) .
  • Hydrolysis products : The methyl ester is prone to hydrolysis under basic conditions; maintain anhydrous conditions and use acid scavengers (e.g., molecular sieves) .
  • Oxidation products : Benzylamine oxidation to N-oxide can occur; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are recommended .

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., the α-carbon adjacent to the ester group).
  • Simulate transition states for reactions like aminolysis or ester hydrolysis, guiding experimental design .
  • Predict regioselectivity in multi-step syntheses (e.g., coupling with aryl halides) .

Methodological Notes

  • Stereochemical Analysis : For chiral derivatives, use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess ester hydrolysis rates and optimize storage conditions (e.g., -20°C under argon) .
  • Scale-up Considerations : Replace batch reactors with flow systems to enhance heat/mass transfer and reduce side reactions in large-scale syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.